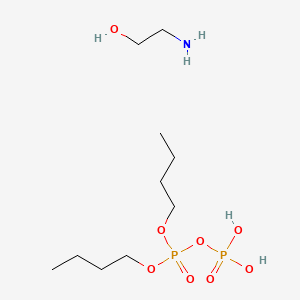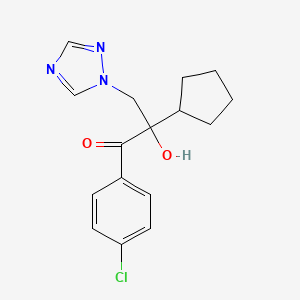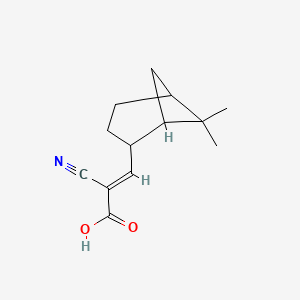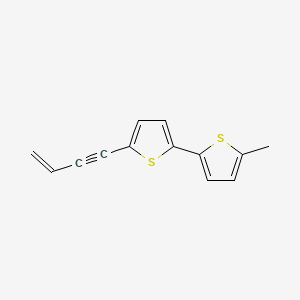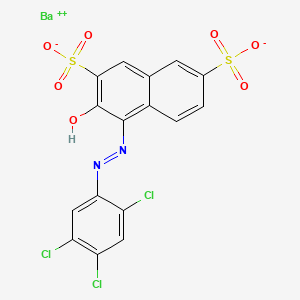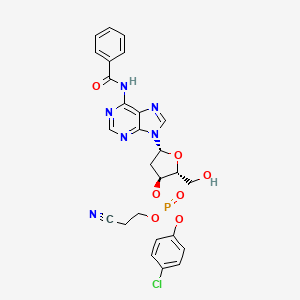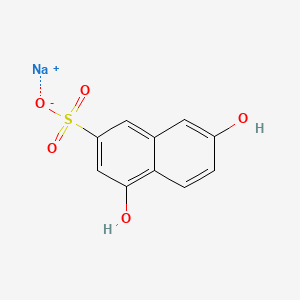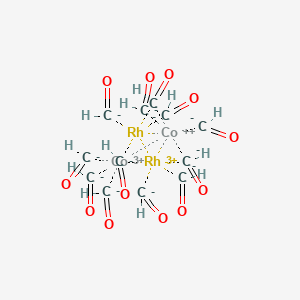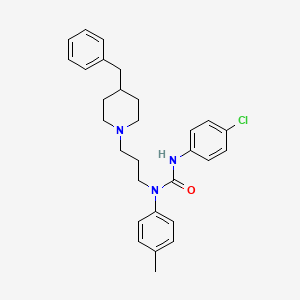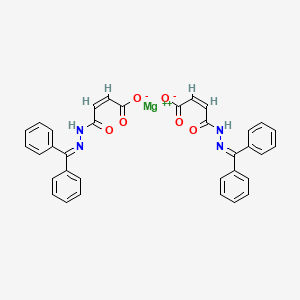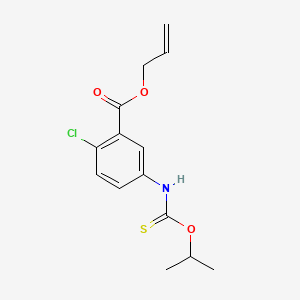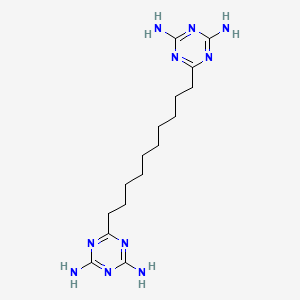
6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) is a chemical compound with the molecular formula C16H28N10 and a molecular weight of 360.471 g/mol . This compound is characterized by the presence of two 1,3,5-triazine rings connected by a decane chain. It is known for its applications in various fields, including chromatography and pharmacokinetics .
Vorbereitungsmethoden
The synthesis of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) typically involves the reaction of 1,10-decanediamine with cyanuric chloride under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) has several scientific research applications:
Biology: The compound is utilized in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism of action of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets. The triazine rings can form hydrogen bonds and π-π interactions with target molecules, leading to the stabilization of complexes. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) can be compared with other similar compounds such as:
6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine): This compound has a phenylene linker instead of a decane chain, which affects its solubility and reactivity.
6,6’-(1,10-Decanediyl)bis(1,3,5-triazine-2,4-diamine): This is a synonym for the compound and shares identical properties.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: This compound has a different functional group and is used in the preparation of optode membranes for sodium-selective electrodes.
The uniqueness of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) lies in its specific structure, which provides distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
77442-84-3 |
|---|---|
Molekularformel |
C16H28N10 |
Molekulargewicht |
360.46 g/mol |
IUPAC-Name |
6-[10-(4,6-diamino-1,3,5-triazin-2-yl)decyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H28N10/c17-13-21-11(22-14(18)25-13)9-7-5-3-1-2-4-6-8-10-12-23-15(19)26-16(20)24-12/h1-10H2,(H4,17,18,21,22,25)(H4,19,20,23,24,26) |
InChI-Schlüssel |
NJMHCYOBRBPKCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC1=NC(=NC(=N1)N)N)CCCCC2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


